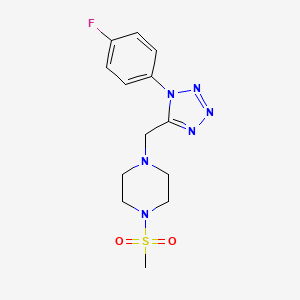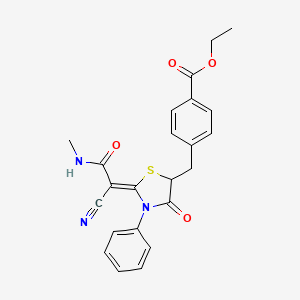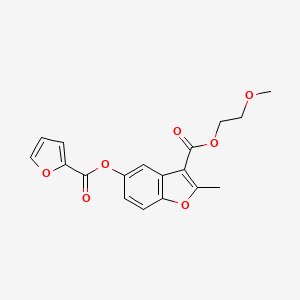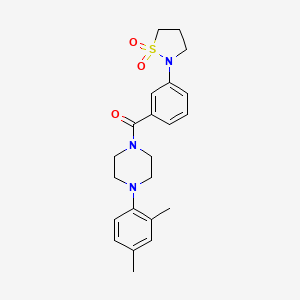![molecular formula C18H18N4O3S B2687036 7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852170-67-3](/img/structure/B2687036.png)
7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA.
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various substituents attached to the ring, including an ethyl group, a dimethyl group, and a phenylethyl group with a thio and a dione group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. Pyrimidines can undergo a variety of reactions, including substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrimidines are generally soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The chemical compound 7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is related to a class of chemicals that show potential in synthesizing polyfunctional fused heterocyclic compounds. For example, Hassaneen et al. (2003) explored the reactivity of similar pyrimidin-4(3H)-ones with various reagents to produce a range of heterocyclic compounds. This research highlights the compound's utility in creating diverse molecular structures, which could be relevant for the development of new materials or drugs (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).
Potential Pharmacological Applications
The structure of this compound suggests its possible utility in pharmacological research. Derivatives of pyrimidine diones, such as thieno[2,3-d]pyrimidine-2,4-dione derivatives, have been investigated for their GnRH receptor antagonist properties by Guo et al. (2003), indicating potential applications in treating reproductive diseases (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003). This research demonstrates how modifications to the pyrimidine dione scaffold can influence biological activity, suggesting a path for the development of new therapeutic agents.
Optical and Electronic Properties
Research on similar compounds has also explored their optical and electronic properties. For instance, Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, assessing their structural parameters, electronic, linear, and nonlinear optical properties. This kind of research is crucial for the development of new materials with potential applications in electronics and photonics (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Mecanismo De Acción
The mechanism of action would depend on the specific use of this compound. For instance, many pyrimidine derivatives exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Direcciones Futuras
Propiedades
IUPAC Name |
7-ethyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-4-13-19-15-14(17(24)22(3)18(25)21(15)2)16(20-13)26-10-12(23)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSXHHXUWTVBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
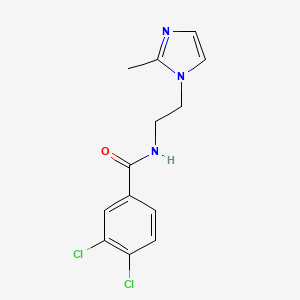
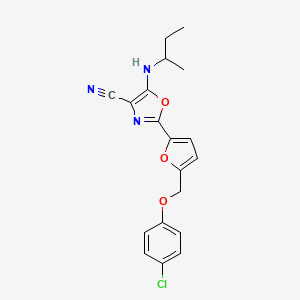

![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)
![Bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2686963.png)
![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
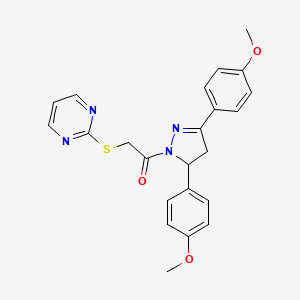


![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2686970.png)
